molecular formula C22H27FN4O3 B045467 舒尼替尼 N-氧化物 CAS No. 356068-99-0

舒尼替尼 N-氧化物

货号 B045467
CAS 编号: 356068-99-0
分子量: 414.5 g/mol
InChI 键: DNCVCKYIYMUMFC-ATVHPVEESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sunitinib and its derivatives, including Sunitinib N-oxide, involves multiple chemical reactions starting from base compounds like ethyl acetoacetate through processes such as Knorr reaction, selective hydrolysis, decarboxylation, and condensation. The synthesis pathway aims to achieve the unique molecular structure responsible for its pharmacological activities, with a focus on optimizing yield and purity for potential large-scale production (Zheng et al., 2010).

Molecular Structure Analysis

Sunitinib N-oxide's molecular structure is key to its mechanism of action, allowing interaction with various tyrosine kinases. Structural analyses, including NMR and mass spectrometry, confirm the presence of the N-oxide group, which might influence its biological activity and pharmacokinetics. Detailed molecular structure analysis helps in understanding the drug's interactions at the cellular level, potentially offering insights into its efficacy and safety profile.

Chemical Reactions and Properties

The chemical properties of Sunitinib N-oxide, such as stability, reactivity, and degradation pathways, are essential for drug formulation and stability studies. Research into its photodegradation products shows that Sunitinib N-oxide forms under certain conditions, affecting the drug's safety and efficacy profile. Understanding these properties is crucial for developing safe and effective formulations (Takenaka et al., 2019).

Physical Properties Analysis

The physical properties of Sunitinib N-oxide, including solubility, melting point, and stability, are critical for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. These properties influence the drug's formulation, dosing, and delivery strategies, ensuring optimal bioavailability and therapeutic efficacy.

Chemical Properties Analysis

The chemical stability and reactivity of Sunitinib N-oxide play a significant role in its pharmacological effects and potential side effects. Studies exploring its metabolism reveal the formation of potentially toxic metabolites, emphasizing the importance of thorough chemical property analysis for safety assessment. The interaction of Sunitinib N-oxide with biological molecules and its impact on various biochemical pathways are central to understanding its therapeutic potential and risks (Paludetto et al., 2018).

科学研究应用

  1. 手足皮肤反应的发展:舒尼替尼 N-氧化物可能显着促进舒尼替尼治疗期间手足皮肤反应 (HFSR) 的发展 (Takenaka et al., 2019).

  2. 阐明对人类的影响:一种已开发的方法可以帮助了解舒尼替尼 N-氧化物对人类的影响,有助于了解与舒尼替尼相关的药物不良反应 (Ishikawa et al., 2021).

  3. 肺癌中的靶向化疗:负载舒尼替尼的生物素靶向纳米结构脂质载体可以降低全身毒性,同时在肺癌治疗中保持局部抗肿瘤功效 (Taymouri et al., 2019).

  4. 在晚期癌症患者中诱发甲状腺功能减退:舒尼替尼可能通过抑制过氧化物酶活性诱发晚期癌症患者的甲状腺功能减退 (Wong et al., 2007).

  5. 对内皮依赖性血管舒张的影响:舒尼替尼通过减少内皮释放的一氧化氮来减少内皮依赖性血管舒张,尽管这并不先于舒尼替尼治疗的人类高血压发展 (Thijs et al., 2015).

  6. 诱导肾细胞癌中的肿瘤细胞凋亡:舒尼替尼诱导肾细胞癌肿瘤细胞中的肿瘤细胞凋亡和生长停滞,与 Stat3 活性抑制相关 (Xin et al., 2009).

  7. 新型药物递送系统:负载舒尼替尼的壳聚糖纳米颗粒 (SNB-CS-NPs) 呈现了一种新型药物递送系统,用于有效持续递送抗癌药物舒尼替尼 (Joseph et al., 2016).

  8. 克服肾癌中的耐药性:氧化亚铜纳米颗粒 (CONPs) 可以破坏铜转运并诱导内质网应激,从而克服肾癌中对舒尼替尼治疗的耐药性 (Yang et al., 2017).

未来方向

Research into Sunitinib N-oxide is ongoing. One study developed a method for quantifying Sunitinib N-oxide in human serum, which could help in understanding its effects in humans and contribute to the elucidation of the adverse drug reactions associated with Sunitinib . Another study found that Sunitinib enhances neuronal survival in vitro, suggesting potential applications in the treatment of central nervous system diseases where neuronal injury is prominent .

属性

IUPAC Name

N,N-diethyl-2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O3/c1-5-27(30,6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCVCKYIYMUMFC-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+](CC)(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sunitinib N-oxide

CAS RN

356068-99-0
Record name Sunitinib N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUNITINIB N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ2R9A2TLL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sunitinib N-oxide
Reactant of Route 2
Reactant of Route 2
Sunitinib N-oxide
Reactant of Route 3
Reactant of Route 3
Sunitinib N-oxide
Reactant of Route 4
Reactant of Route 4
Sunitinib N-oxide
Reactant of Route 5
Reactant of Route 5
Sunitinib N-oxide
Reactant of Route 6
Reactant of Route 6
Sunitinib N-oxide

Citations

For This Compound
19
Citations
M Takenaka, Y Takahashi, H Yashima… - Indonesian Journal of …, 2019 - 111.223.252.120
… sunitinib N-oxide (121.9 µmol/L) was over 10 times higher than that of sunitinib. In addition, N-desethyl sunitinib and sunitinib N-oxide … , we believe that sunitinib N-oxide might strongly …
Number of citations: 2 111.223.252.120
F Budak, A Cetinkaya, SI Kaya, EB Atici, SA Ozkan - Electrochimica Acta, 2023 - Elsevier
Investigations on the electrochemical behavior of sunitinib and metabolites N-desethyl-sunitinib and sunitinib-N-oxide and its selective determination using molecularly imprinted …
Number of citations: 0 www.sciencedirect.com
Y Ishikawa, T Araki, MT Sato, H Yashima… - Indonesian Journal of …, 2021 - 111.223.252.120
… We developed a simple method for quantifying sunitinib N-oxide (SNO) in human serum using a supported liquid extraction (SLE) method and liquid chromatography/tandem mass …
Number of citations: 3 111.223.252.120
竹中美貴 - 2019 - gunma-u.repo.nii.ac.jp
… We found for the first time that sunitinib N-oxide is generated by UV irradiation … sunitinib N-oxide on the appearance of HFSR, we need to fully explore the influence of sunitinib N-oxide …
Number of citations: 3 gunma-u.repo.nii.ac.jp
M Takenaka, Y Takahashi, H Yashima, T Araki… - scholar.archive.org
… Because we have not assessed the impact of sunitinib N-oxide on the appearance of HFSR, … of sunitinib Noxide in the human body and the relationship between sunitinib N-oxide level …
Number of citations: 0 scholar.archive.org
D Nagano, K Yamamoto - 2022 - scholar.archive.org
… Previously, we found that sunitinib N-oxide, a … of sunitinib N-oxide on the onset of ADRs associated with sunitinib, we developed a simple method for measuring the sunitinib N-oxide …
Number of citations: 0 scholar.archive.org
MN Paludetto, C Bijani, F Puisset… - Journal of medicinal …, 2018 - ACS Publications
… N + Cl – ) conditions, provided sunitinib-N-oxide (1-N-oxide, … sunitinib-N-oxide compared to −338.6 ppm in sunitinib base). On the basis of mass spectrometry studies, sunitinib-N-oxide …
Number of citations: 30 pubs.acs.org
M Hajmalek, M Goudarzi, S Ghaffari, H Attar… - Brazilian Journal of …, 2016 - SciELO Brasil
… were E isomer of sunitinib, sunitinib N-oxide (C 22 H 27 FN 4 … overlap between the peak of sunitinib N-oxide and Z isomer. … from E isomer and sunitinib N-oxide impurity. Under …
Number of citations: 17 www.scielo.br
SW Holman, P Wright, GJ Langley - Analytical chemistry, 2010 - ACS Publications
… Amitriptyline, amitriptyline-N-oxide, sunitinib and sunitinib-N-oxide were selected as test analytes to represent each subsection of the library. The greatest mass measurement error …
Number of citations: 8 pubs.acs.org
竹中, 美貴, タケナカ,ミキ,Takenaka,Miki - (No Title) - cir.nii.ac.jp
The impact of sunitinib N-oxide as a photodegradation product of sunitinib | CiNii Research … The impact of sunitinib N-oxide as a photodegradation product of sunitinib … タイトル The …
Number of citations: 0 cir.nii.ac.jp

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。